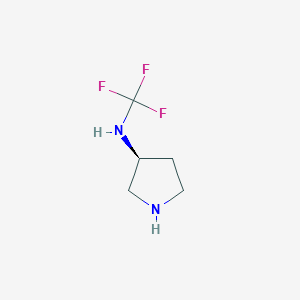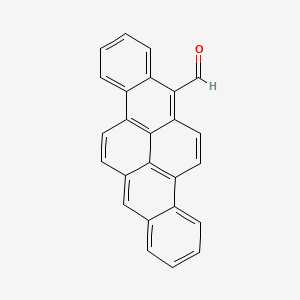
4-Neopentyl-4H-imidazole-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(neo-Pentyl)hydantoin is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of hydantoin, a heterocyclic organic compound. Hydantoins are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(neo-Pentyl)hydantoin can be achieved through various methods. One common approach involves the reaction of 2-ethylbutyraldehyde with ammonium carbonate and sodium cyanide in a mixture of ethanol and water. The reaction is typically carried out at 90°C for 19 hours, followed by acidification and recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of hydantoins, including 5-(neo-Pentyl)hydantoin, often utilizes the Bucherer-Bergs reaction. This method involves the reaction of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(neo-Pentyl)hydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can produce a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imides, while reduction can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(neo-Pentyl)hydantoin involves its interaction with specific molecular targets and pathways. For instance, hydantoin derivatives like phenytoin exert their effects by blocking voltage-dependent neuronal sodium channels, limiting repetitive firing of action potentials. This mechanism is crucial in their anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: An anticonvulsant used to treat epilepsy.
Ethotoin: Another anticonvulsant with a similar structure.
Dantrolene: A muscle relaxant used to treat malignant hyperthermia
Uniqueness
5-(neo-Pentyl)hydantoin is unique due to its specific neo-pentyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interaction with biological targets compared to other hydantoin derivatives .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)4-5-6(11)10-7(12)9-5/h5H,4H2,1-3H3,(H2,9,10,11,12) |
InChI Key |
UJEHQPQJFWLDRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1C(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


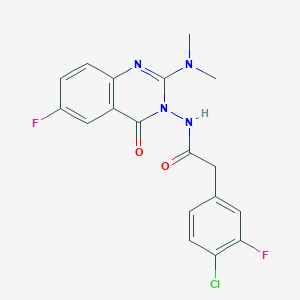
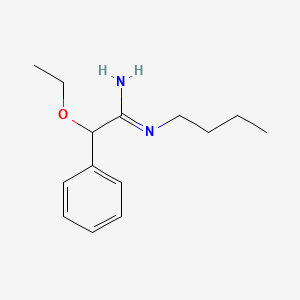
![diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate](/img/structure/B13949444.png)
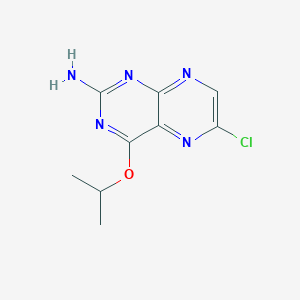
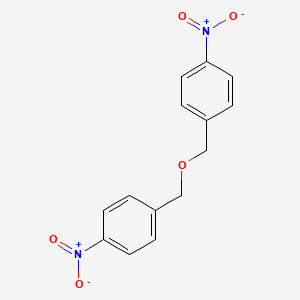
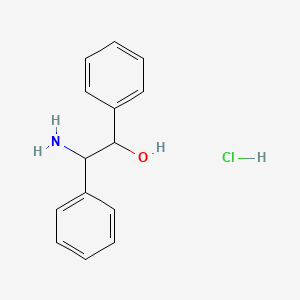
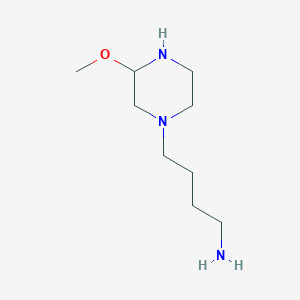
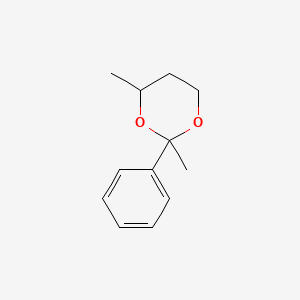

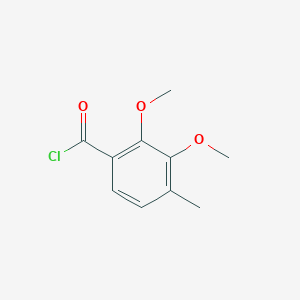
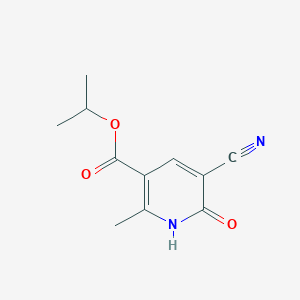
![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
